molecular formula C6H3ClN2O B055593 2-Chloro-5-isocyanatopyridine CAS No. 125117-96-6

2-Chloro-5-isocyanatopyridine

Cat. No.: B055593
CAS No.: 125117-96-6
M. Wt: 154.55 g/mol
InChI Key: WHENXACISRCOHK-UHFFFAOYSA-N
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Description

2-Chloro-5-isocyanatopyridine is an organic compound with the molecular formula C6H3ClN2O and a molecular weight of 154.55 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isocyanate group at the fifth position on the pyridine ring. This compound is used in various chemical reactions and has significant applications in organic synthesis.

Scientific Research Applications

2-Chloro-5-isocyanatopyridine has a wide range of applications in scientific research:

Safety and Hazards

2-Chloro-5-isocyanatopyridine is classified as toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-isocyanatopyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-nitropyridine with acetone cyanohydrin or acetic anhydride, followed by the addition of chlorine gas under basic conditions . Another method involves the reaction of 6-chloro-nicotinic acid with diphenylphosphoryl azide and triethylamine in toluene at temperatures ranging from 20°C to 80°C .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-isocyanatopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Triethylamine, diphenylphosphoryl azide.

    Solvents: Toluene, dichloromethane, ethyl acetate.

Major Products:

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Carbamates: Formed by the reaction of the isocyanate group with alcohols.

    Biaryl Compounds: Formed through coupling reactions with other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-isocyanatopyridine primarily involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic groups, such as amines and alcohols. This reactivity allows it to modify various molecules, leading to the formation of stable derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-isocyanatopyridine is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

2-chloro-5-isocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHENXACISRCOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406906
Record name 2-chloro-5-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125117-96-6
Record name 2-chloro-5-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-ISOCYANATOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 6-chloro-nicotinic acid (0.468 g, 3 mmol) (Aldrich) in toluene (15 mL) was added diphenylphosphoryl azide (0.958 g, 3.5 mmol) (Aldrich), followed by the addition of triethylamine (0.35 g, 3.6 mmol) (Aldrich). The mixture was stirred at room temperature for 30 minutes and the mixture became clear. Then the mixture was heated at 80° C. for 2 hours. The mixture was cooling down to room temperature to give crude 2-chloro-5-Isocyanato-pyridine as 0.2 M solution of toluene and used for the next step without further purification.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.468 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.958 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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